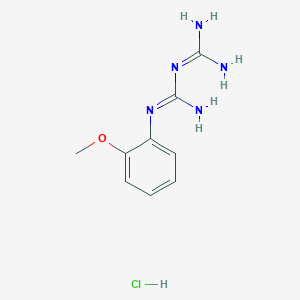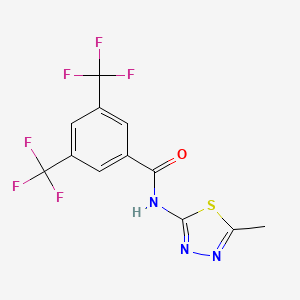
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MTB or MTB-2-24 and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the NF-κB signaling pathway, which plays a key role in immune responses. These effects may contribute to the anti-inflammatory and anti-tumor properties of MTB.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the proliferation of cancer cells. MTB has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations to its use. MTB is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Additionally, the synthesis of MTB is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on MTB. One area of interest is the development of novel therapeutic applications for MTB, particularly in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the underlying mechanisms of MTB's biological activities, particularly its effects on the NF-κB signaling pathway. Additionally, further studies are needed to fully understand the potential advantages and limitations of MTB for use in lab experiments.
Méthodes De Synthèse
MTB is synthesized through a multistep process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. The synthesis of MTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
MTB has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. MTB has been used in a variety of research studies to investigate the underlying mechanisms of these effects and to explore its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3OS/c1-5-20-21-10(23-5)19-9(22)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-4H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWABJJXDGCQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


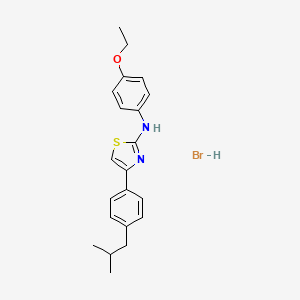
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

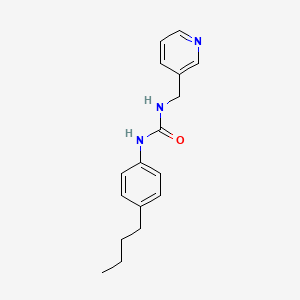
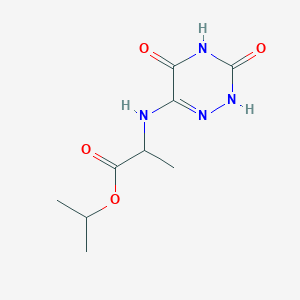
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)

